N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPCCOEt is widely used in scientific research to study the role of mGluR1 in various physiological and pathological conditions.
Mechanism of Action
CPCCOEt works by selectively blocking the activity of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. This compound plays a key role in regulating neuronal excitability, synaptic plasticity, and neurotransmitter release. By blocking this compound, CPCCOEt can modulate these processes and produce a range of physiological and pharmacological effects.
Biochemical and Physiological Effects:
CPCCOEt has been shown to produce a range of biochemical and physiological effects in various animal models. It can reduce glutamate-induced neuronal death, increase the expression of neurotrophic factors, and enhance synaptic plasticity. CPCCOEt can also reduce inflammation, oxidative stress, and apoptosis in various tissues.
Advantages and Limitations for Lab Experiments
CPCCOEt has several advantages for use in lab experiments. It is a selective antagonist for N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. CPCCOEt is also stable and soluble in organic solvents, which makes it easy to handle and use in various experimental settings. However, CPCCOEt has some limitations as well. It has a short half-life in vivo, which limits its use in long-term studies. CPCCOEt can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CPCCOEt and N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide. One area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CPCCOEt has been shown to have a neuroprotective effect in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the role of this compound in pain and addiction. CPCCOEt has been shown to reduce pain and drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for these conditions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CPCCOEt in vivo, which can help optimize its use in experimental settings.
In conclusion, CPCCOEt is a selective antagonist for this compound that has a wide range of applications in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various animal models. CPCCOEt has several advantages for use in lab experiments, but also has some limitations that need to be considered. Future research on CPCCOEt and this compound can help advance our understanding of the role of these receptors in various physiological and pathological conditions.
Synthesis Methods
CPCCOEt can be synthesized by reacting 2-(trifluoromethyl)phenylboronic acid with cyclopentanecarboxylic acid in the presence of a palladium catalyst and an ethylating agent. The reaction proceeds through a Suzuki coupling reaction, followed by an esterification reaction to yield CPCCOEt as a final product.
Scientific Research Applications
CPCCOEt has been extensively used in scientific research to study the role of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide in various physiological and pathological conditions. It has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. CPCCOEt has also been found to have an anti-inflammatory effect in animal models of rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-7-3-4-8-11(10)17-12(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMBNFBHZIBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.